![molecular formula C16H24N2O2 B5778720 3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B5778720.png)
3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE
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Overview
Description
3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is an organic compound with a complex structure. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of multiple methyl groups and a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves the reaction of 3-methylbutanamide with 3-(3-methylbutanamido)phenylamine. The reaction is carried out under controlled conditions, often requiring the use of a catalyst to facilitate the formation of the amide bond. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as distillation and crystallization are employed to purify the final product. The use of advanced analytical methods ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler amides or amines.
Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its action are complex and may include modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 3-methyl-N-butyl-
- Isovaleramide
- 3-Methylbutyramide
Uniqueness
3-METHYL-N-[3-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific structural features, such as the presence of multiple methyl groups and a phenyl ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-methyl-N-[3-(3-methylbutanoylamino)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)8-15(19)17-13-6-5-7-14(10-13)18-16(20)9-12(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYGQFAGUDRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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